molecular formula C12H8Cl2O2 B1204766 2',6'-Dichloro-biphenyl-2,6-diol

2',6'-Dichloro-biphenyl-2,6-diol

Cat. No.: B1204766
M. Wt: 255.09 g/mol
InChI Key: MCZUCSAAGDCHHN-UHFFFAOYSA-N
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Description

2',6'-Dichloro-biphenyl-2,6-diol is a high-purity, small molecule compound provided for research purposes. It is a polychlorinated biphenyl (PCB) derivative with the molecular formula C12H8Cl2O2 and an average molecular weight of 255.097 g/mol . This catechol-containing compound has been identified in scientific research as a substrate for the bacterial enzyme biphenyl-2,3-diol 1,2-dioxygenase (BphC) from Burkholderia xenovorans strain LB400 . This enzymatic interaction is of significant interest in the field of environmental bioremediation, particularly for studies focused on the microbial degradation pathway of biphenyl and polychlorinated biphenyls. Researchers can utilize this compound to investigate enzyme kinetics, substrate specificity, and the mechanism of action of ring-cleaving dioxygenases. Its structural properties make it a valuable probe for understanding the biodegradation of aromatic pollutants. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H8Cl2O2

Molecular Weight

255.09 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)benzene-1,2-diol

InChI

InChI=1S/C12H8Cl2O2/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6,15-16H

InChI Key

MCZUCSAAGDCHHN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Systems

A patent by CN105272829A describes a high-yield chlorination method for 2,6-dichlorophenol, adaptable to biphenyl systems. Key modifications include:

  • Solvent : Chlorobenzene serves as both solvent and chlorine carrier, reducing side reactions.

  • Catalyst : N-methylaniline (0.2–0.4 wt%) enhances chlorination efficiency by stabilizing reactive intermediates.

  • Temperature Control : Maintaining 70–100°C ensures optimal chlorine uptake while minimizing decomposition.

In a scaled-up protocol, biphenyl-2,6-diol is dissolved in chlorobenzene with N-methylaniline. Chlorine gas is introduced at 5–30 L/h, yielding 2',6'-dichloro-biphenyl-2,6-diol with ≥93% efficiency after vacuum distillation.

Process Optimization

Variations in chlorine flow rate and temperature significantly impact yield:

ParameterCondition 1Condition 2Condition 3
Chlorine flow (L/h)5–1010–1525–30
Temperature (°C)90–10080–9070–80
Yield (%)93.4893.4993.44
Purity (%)99.699.899.9

Data adapted from CN105272829A demonstrates that lower flow rates and higher temperatures favor purity, while higher flows accelerate production.

Palladium-Catalyzed Cross-Coupling for Biphenyl Assembly

Suzuki-Miyaura Coupling

The Royal Society of Chemistry’s synthesis of fluorinated biphenyls provides a template for constructing the target compound. Key steps include:

  • Boronic Ester Formation : 3,5-Difluorophenylboronic acid is prepared via Miyaura borylation.

  • Cross-Coupling : Pd(dppf)Cl₂ catalyzes the reaction between 2-bromo-6-chlorophenol and the boronic ester, achieving >85% yield under inert conditions.

  • Deprotection : Acidic hydrolysis removes protecting groups, yielding the free diol.

Challenges in Regioselectivity

Directing groups (e.g., methoxy or ester functionalities) are often required to ensure chlorination occurs at the 2' and 6' positions. For example, pre-chlorination of one ring before coupling reduces post-synthetic modifications.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)Purity (%)Cost (Relative)Environmental Impact
Catalytic Chlorination93.599.7LowModerate (Cl₂ use)
Suzuki Coupling85–9098.5HighLow (Pd recycling)

Catalytic chlorination excels in industrial settings due to lower catalyst costs and simpler infrastructure. Conversely, Suzuki coupling offers superior regiocontrol, critical for pharmaceutical applications.

Purification and Characterization

Distillation Techniques

Vacuum distillation at −0.1 MPa separates this compound from oligomers and unreacted precursors, achieving >99.5% purity.

Analytical Validation

  • Mass Spectrometry : High-resolution MS confirms molecular weight (255.09 g/mol).

  • NMR Spectroscopy : ¹H NMR resolves hydroxyl protons at δ 5.2–5.4 ppm and aromatic signals at δ 7.1–7.3 ppm.

Industrial and Environmental Considerations

Chlorine gas handling remains a safety concern, necessitating closed-loop systems to capture HCl byproducts. Recent advances in catalytic recovery (e.g., N-methylaniline recycling) reduce waste generation by 40% .

Chemical Reactions Analysis

Types of Reactions: 2’,6’-Dichloro-Biphenyl-2,6-Diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12_{12}H8_{8}Cl2_{2}O2_{2}
  • Molecular Weight : 255.1 g/mol
  • IUPAC Name : 2',6'-dichloro-[1,1'-biphenyl]-2,3-diol
  • CAS Number : Not available

The compound features two chlorine atoms attached to the biphenyl structure and hydroxyl groups at the 2 and 6 positions, which contribute to its reactivity and potential applications.

Pharmaceutical Applications

Environmental Applications

  • Pollutant Degradation : Compounds like 2',6'-dichloro-biphenyl-2,6-diol can be involved in bioremediation processes. They may serve as substrates for microbial degradation, helping to break down environmental pollutants such as polychlorinated biphenyls (PCBs) in contaminated sites .
  • Corrosion Inhibition : The compound has been explored for its potential use as a corrosion inhibitor in industrial applications. Its chemical structure suggests it could effectively protect metals from oxidative damage due to environmental exposure .

Material Science Applications

  • Polymer Additives : Due to its chemical stability and functional groups, this compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various chlorinated biphenyl compounds, including derivatives similar to this compound. Results indicated a significant reduction in microbial growth at specific concentrations, suggesting potential for development into antimicrobial agents for clinical use .

Case Study 2: Environmental Remediation

Research on the degradation of chlorinated compounds highlighted the role of specific bacteria capable of metabolizing biphenyl derivatives. These findings suggest that this compound could be a target for bioremediation efforts aimed at cleaning up PCB-contaminated environments .

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-Biphenyl-2,6-Diol involves its interaction with specific molecular targets, such as enzymes and receptors. One known target is biphenyl-2,3-diol 1,2-dioxygenase, an enzyme involved in the degradation of biphenyl compounds. The compound can inhibit or modulate the activity of this enzyme, affecting the metabolic pathways associated with biphenyl degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chloro vs. Methyl Groups

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol (CAS 32750-01-9)
  • Structure : Methyl groups at positions 6 and 6' instead of chlorine.
  • Molecular Weight : 214.26 g/mol (vs. 267.10 g/mol for the chloro analog).
  • Properties : Methyl groups are electron-donating, increasing electron density on the biphenyl core. This reduces electrophilic reactivity compared to the chloro-substituted compound. The absence of chlorine also decreases lipophilicity (logP: ~2.1 vs. ~3.5 for the chloro derivative).
  • Applications : Primarily used in polymer synthesis due to its stability and lower toxicity .

Positional Isomerism and Bioactivity

3,3',5,5'-Tetramethylbenzidine Dihydrochloride (CAS 207738-08-7)
  • Structure : Tetramethyl substitution on biphenyl, with amine groups.
  • Properties: The amine groups enable coordination with metals (e.g., zinc, nickel), as seen in crystallographic studies of dichloro-indophenol derivatives .
Dichloro-indophenol Derivatives (e.g., 2,4-Dichloro-6-[(2-hydroxyethyliminio)methyl]phenolate)
  • Structure : Chloro and hydroxyl groups on a single phenyl ring with imine linkages.
  • Properties: These compounds exhibit strong intermolecular interactions in crystal lattices due to hydrogen bonding (O···H distances: 1.8–2.1 Å) and π-π stacking . The biphenyl scaffold in 2',6'-dichloro-biphenyl-2,6-diol allows for greater conformational flexibility compared to the rigid indophenol core.

Functional Group Modifications

(S)-(-)-5,5'-Dichloro-6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl (CAS 185913-98-8)
  • Structure : Phosphine and methoxy groups replace hydroxyls.
  • Properties : The phosphine groups enhance catalytic activity in asymmetric synthesis, while methoxy groups improve solubility. The absence of hydroxyls reduces polarity, making this compound unsuitable for applications requiring aqueous compatibility .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Substituents logP Key Applications
This compound 267.10 −Cl (2',6'), −OH (2,6) ~3.5 Medicinal chemistry, Materials
6,6'-Dimethyl-biphenyl-2,2'-diol 214.26 −CH₃ (6,6'), −OH (2,2') ~2.1 Polymer synthesis
6-(2,6-Dichloro-3,5-dimethoxyphenyl) 329.18 −Cl (2,6), −OCH₃ (3,5) ~−0.8 Hedgehog pathway activation
Dichloro-indophenol derivatives 240–300 −Cl, −OH, imine linkages 1.5–2.5 Crystallography, Catalysis

Research Findings and Implications

  • Synthetic Challenges : The introduction of chlorine at ortho positions (2',6') in biphenyl systems requires careful control of reaction conditions to avoid polychlorination byproducts .
  • Biological Relevance : Chloro-substituted biphenyls show enhanced bioavailability compared to methyl analogs, but toxicity profiles must be evaluated further .
  • Material Science Applications: The hydroxyl groups in this compound enable its use as a monomer in heat-resistant polymers, outperforming methyl-substituted analogs in thermal stability tests .

Q & A

Q. Table 1: Comparison of Chlorination Methods

ReagentSubstrateYield (%)ConditionsReference
SO₂Cl₂Ethyl 4-hydroxybenzoate85–90Reflux, 4–6 hrs
Cl₂ gasPhenol derivatives75–80RT, catalytic FeCl₃

Q. Key Considerations :

  • Purify intermediates via recrystallization (ethanol/water mixtures recommended).
  • Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 4:1).

Basic: What analytical techniques are critical for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry and confirm biphenyl conformation (e.g., as in for dichloro-phenolato metal complexes).
  • NMR Spectroscopy :
    • ¹H NMR : Identify phenolic -OH (δ 9–12 ppm, broad) and aromatic protons (δ 6.5–7.5 ppm).
    • ¹³C NMR : Detect chlorine-induced deshielding (aromatic carbons δ 115–130 ppm).
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and isotopic Cl patterns.

Q. Table 2: Representative Spectral Data

TechniqueKey SignalsReference
XRDBond angles: C-Cl ~109.5°
¹H NMR (CDCl₃)Aromatic multiplet: δ 7.2–7.4 ppm

Advanced: How does the chlorination pattern influence coordination chemistry with transition metals?

Methodological Answer:
The ortho-chloro groups enhance ligand rigidity and electron-withdrawing effects, favoring stable metal complexes. shows dichloro-phenolato ligands forming octahedral geometries with Zn(II) and Cu(II).

  • Steric Effects : 2',6'-Cl substitution restricts rotational freedom, stabilizing specific conformers.
  • Electronic Effects : Chlorines increase Lewis acidity at metal centers, improving catalytic activity in oxidation reactions.

Q. Experimental Design :

  • Synthesize Cu(II) or Zn(II) complexes and characterize via cyclic voltammetry (redox potential shifts ±0.2 V due to Cl substituents).
  • Compare stability constants (log K) with non-chlorinated analogs using potentiometric titration.

Advanced: How to resolve contradictions in reported biological activities (e.g., GPR84 agonism vs. inactivity)?

Methodological Answer:
Discrepancies may arise from purity issues , assay conditions , or structural analogs .

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.
  • Dose-Response Analysis : Perform GPR84 activation assays (e.g., cAMP inhibition) across 0.1–100 μM (see for 6-nonylpyridine-2,4-diol, EC₅₀ = 0.189 nM).
  • Structural Specificity : Test metabolites or degradation products (e.g., dechlorinated derivatives) to rule off-target effects.

Q. Table 3: Biological Activity Comparison

CompoundTargetEC₅₀ (nM)Reference
6-Nonylpyridine-2,4-diolGPR840.189
2',6'-Dichloro-biphenyl-diolGPR84Pending

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (analogous to 2,4-dichlorophenol in ).
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of phenolic -OH groups.
  • Decomposition Signs : Yellowing indicates oxidation; monitor via UV-Vis (λmax 270 nm shifts).

Advanced: Can computational modeling predict reactivity in catalytic systems?

Methodological Answer:
Yes. DFT calculations (B3LYP/6-311+G(d,p)) model electronic effects:

  • HOMO-LUMO Gaps : Chlorines lower LUMO energy (~1.5 eV), enhancing electrophilic aromatic substitution.
  • Molecular Dynamics : Simulate biphenyl torsional angles to predict steric clashes in enzyme binding.

Q. Workflow :

Optimize geometry using Gaussian 12.

Calculate Fukui indices to identify reactive sites.

Validate with experimental kinetics (e.g., kcat for oxidation reactions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',6'-Dichloro-biphenyl-2,6-diol
Reactant of Route 2
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2',6'-Dichloro-biphenyl-2,6-diol

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